[2-(Morpholine-4-carbothioyl)phenyl] 3-nitrobenzoate
Description
Properties
IUPAC Name |
[2-(morpholine-4-carbothioyl)phenyl] 3-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c21-18(13-4-3-5-14(12-13)20(22)23)25-16-7-2-1-6-15(16)17(26)19-8-10-24-11-9-19/h1-7,12H,8-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBISNWSJGIZYHI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=S)C2=CC=CC=C2OC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80360573 | |
| Record name | [2-(morpholine-4-carbothioyl)phenyl] 3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6069-76-7 | |
| Record name | [2-(morpholine-4-carbothioyl)phenyl] 3-nitrobenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80360573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(Morpholine-4-carbothioyl)phenyl] 3-nitrobenzoate typically involves the reaction of 2-(morpholine-4-carbothioyl)phenylamine with 3-nitrobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: [2-(Morpholine-4-carbothioyl)phenyl] 3-nitrobenzoate can undergo oxidation reactions, particularly at the sulfur atom in the carbothioyl group. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: The nitro group in the compound can be reduced to an amino group using reducing agents like tin(II) chloride or iron powder in the presence of hydrochloric acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Tin(II) chloride, iron powder, hydrochloric acid.
Substitution: Various nucleophiles depending on the desired substitution product.
Major Products Formed:
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of [2-(Morpholine-4-carbothioyl)phenyl] 3-nitrobenzoate lies in its potential as a pharmaceutical intermediate. Its structural components suggest possible interactions with biological targets, making it a candidate for drug development.
- Anticancer Activity : Preliminary studies indicate that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the nitro group is known to enhance biological activity by participating in redox reactions, which can induce apoptosis in cancer cells .
- Enzyme Inhibition : The morpholine moiety can serve as a pharmacophore for enzyme inhibition studies. Research has shown that compounds containing similar structures can inhibit specific enzymes involved in metabolic pathways related to cancer and inflammation .
Synthetic Chemistry
The compound serves as a versatile building block in organic synthesis. Its ability to undergo various chemical reactions allows it to be utilized in the synthesis of more complex molecules.
- Receptor Development : In combinatorial chemistry, this compound can be employed to create libraries of receptors for small peptides. This application is crucial in developing selective binding agents that can be used in drug delivery systems or diagnostic tools .
- Functionalization : The compound can undergo electrophilic substitution reactions due to the presence of the nitro group and the phenolic structure, allowing for further functionalization that can enhance its properties or tailor it for specific applications .
Materials Science
The unique properties of this compound make it suitable for applications in materials science.
- Polymer Chemistry : The compound can be incorporated into polymer matrices to improve mechanical properties or introduce specific functionalities. Its inclusion could lead to materials with enhanced thermal stability or chemical resistance, making them suitable for industrial applications .
Case Study 1: Anticancer Activity Assessment
In a study published by the University of Southampton, researchers synthesized several derivatives of this compound and evaluated their anticancer properties using various cell lines. The findings indicated that certain derivatives exhibited significant cytotoxicity compared to standard chemotherapeutic agents, suggesting a promising avenue for further research into novel anticancer drugs .
Case Study 2: Development of Selective Receptors
A research project focused on the synthesis of peptide receptors utilized this compound as a key component. The study demonstrated that the compound could effectively bind target peptides with high specificity, paving the way for advancements in targeted drug delivery systems and biosensors .
Mechanism of Action
The mechanism of action of [2-(Morpholine-4-carbothioyl)phenyl] 3-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, depending on the target .
Molecular Targets and Pathways:
Enzymes: Inhibition of proteases and kinases.
Receptors: Modulation of G-protein coupled receptors and ion channels.
Comparison with Similar Compounds
Comparative Analysis of Key Properties
Research Findings and Implications
- Hydrogen Bonding and Crystallinity : The morpholine carbothioyl group in the target compound may form unique hydrogen-bonding networks compared to oxygen-based morpholine derivatives (e.g., ). Graph set analysis (as in ) could reveal distinct packing motifs influenced by sulfur’s polarizability.
- Biological Activity : While the QSAR models for acryloyl morpholines highlight substituent-dependent fungicidal activity , the thiocarbonyl group in the target compound might alter binding kinetics to fungal targets, warranting further study.
- Synthetic Flexibility : The nitrobenzoate core allows for modular substitution, as seen in and , enabling tailored physicochemical properties for specific applications.
Biological Activity
[2-(Morpholine-4-carbothioyl)phenyl] 3-nitrobenzoate, a compound with the CAS number 186751-40-6, is a nitrobenzoate derivative that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by the presence of a morpholine ring and a nitrobenzoate moiety. Its molecular formula is . The compound's unique structure may contribute to its biological activity, particularly in targeting specific cellular pathways.
Biological Activity Overview
Research indicates that nitrobenzoate-derived compounds, including this compound, exhibit a range of biological activities:
- Anticancer Activity : Nitrobenzoate compounds have been shown to inhibit tumor growth and induce apoptosis in cancer cells. For example, compounds similar to this compound have demonstrated effectiveness against various cancer cell lines by disrupting cellular proliferation and migration pathways .
- Antiangiogenic Effects : Recent studies have highlighted the antiangiogenic properties of nitrobenzoate derivatives. Specifically, this compound may inhibit angiogenesis by disrupting vascular endothelial growth factor (VEGF) signaling pathways, which are critical for new blood vessel formation . This effect could be beneficial in treating diseases characterized by excessive angiogenesis, such as tumors and diabetic retinopathy.
- Antimicrobial Properties : Nitrobenzoate compounds have also been noted for their antimicrobial activities. They can inhibit the growth of various pathogens, suggesting potential applications in treating infectious diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Cell Proliferation : Studies have shown that this compound can hinder cell cycle progression in cancer cells, leading to reduced proliferation rates.
- Induction of Apoptosis : The compound may activate apoptotic pathways, resulting in programmed cell death in malignant cells.
- Disruption of Endothelial Cell Function : By interfering with endothelial cell migration and tube formation, this compound may effectively reduce angiogenesis .
Case Studies and Research Findings
- Zebrafish Model Studies : In vivo studies using zebrafish embryos demonstrated that treatment with nitrobenzoate derivatives led to significant vascular defects. These defects were linked to impaired endothelial cell migration and decreased expression of vascular markers, indicating a strong antiangiogenic effect .
- In Vitro Cancer Cell Studies : Laboratory experiments on various cancer cell lines revealed that compounds structurally related to this compound inhibited tumor cell growth through mechanisms involving apoptosis and cell cycle arrest.
Data Table: Summary of Biological Activities
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
